Isometheptene Maleate

Description

Properties

IUPAC Name |

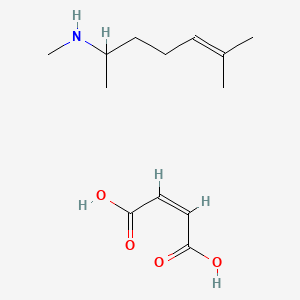

(Z)-but-2-enedioic acid;N,6-dimethylhept-5-en-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.C4H4O4/c1-8(2)6-5-7-9(3)10-4;5-3(6)1-2-4(7)8/h6,9-10H,5,7H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNTSDCLIDWKCPL-BTJKTKAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)NC.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(CCC=C(C)C)NC.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10857885 | |

| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51277-00-0 | |

| Record name | (2Z)-But-2-enedioic acid--N,6-dimethylhept-5-en-2-amine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10857885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Structure and Stereochemical Considerations in Isometheptene Maleate Research

Structural Classification as a Monounsaturated Aliphatic Secondary Amine

Isometheptene (B1672259), known chemically as (±)-N,6-dimethylhept-5-en-2-amine, is structurally classified as a monounsaturated aliphatic secondary amine. Current time information in Bangalore, IN.researchgate.net The molecule consists of a seven-carbon heptene (B3026448) chain with a single double bond located between the fifth and sixth carbon atoms (a monounsaturated feature). Current time information in Bangalore, IN. Its aliphatic nature is defined by this open-chain structure. The secondary amine classification arises from the nitrogen atom being bonded to two carbon atoms: one methyl group and one carbon atom within the heptene backbone. cdnsciencepub.comgoogleapis.com This structural arrangement is fundamental to its chemical reactivity and stereochemical properties.

Isomerism and Enantiomeric Research

The presence of a chiral center in the Isometheptene molecule gives rise to isomerism, a critical aspect of its chemical and pharmacological profile.

Racemic Mixture Characterization

Historically, Isometheptene has been utilized as a racemic mixture, designated as (RS)-Isometheptene. google.comcapes.gov.br This mixture contains equal parts of its two enantiomers, the (R) and (S) forms. google.comgoogle.com The maleate (B1232345) salt is formed by reacting the racemic amine with maleic acid. This racemic form was the basis for initial pharmacological studies before research delved into the distinct properties of the individual isomers.

Investigation of (R)-Isometheptene and (S)-Isometheptene Enantiomers

Significant research has been dedicated to separating the racemic mixture and characterizing the individual (R)- and (S)-enantiomers to understand their unique contributions. google.comcapes.gov.br A key finding is that the two enantiomers possess distinct pharmacological profiles. nih.gov

Studies have shown that (S)-isometheptene induces more significant vasopressor responses compared to its (R)-counterpart. capes.gov.brnih.gov The mechanism of action also differs: the cardiovascular effects of (R)-isometheptene are attributed exclusively to an indirect, tyramine-like action, whereas (S)-isometheptene exhibits a mixed sympathomimetic action, involving both a tyramine-like effect and direct stimulation of α1-adrenoceptors. nih.gov

Further research into receptor binding has revealed significant differences. (R)-isometheptene binds to the imidazoline (B1206853) type 1 (I1) receptor with high affinity (Ki = 18 nM), which is approximately 60 times greater than the affinity of (S)-isometheptene (Ki = 1100 nM). nih.gov The stereochemistry of the enantiomers was definitively characterized using techniques such as H1 NMR analysis of Mosher's amides, which confirmed the structural assignments of the (S)- and (R)-enantiomers. google.com

| Property | (R)-Isometheptene | (S)-Isometheptene | Reference |

|---|---|---|---|

| Mechanism of Action | Exclusively tyramine-like action | Mixed sympathomimetic action (tyramine-like and direct α1-adrenoceptor stimulation) | nih.gov |

| Vasopressor Response | Less pronounced, not dose-dependent | Greater, dose-dependent | capes.gov.brnih.gov |

| I1-Imidazoline Receptor Affinity (Ki) | 18 nM | 1100 nM |

Synthetic Methodologies for Isometheptene and Its Maleate Salt

The synthesis of Isometheptene has evolved from historical methods producing the racemate to more sophisticated stereoselective approaches targeting individual enantiomers.

Historical Synthetic Routes of Isometheptene

Early methods for synthesizing racemic Isometheptene have been documented. One of the first preparations involved the reduction of methyl heptenone. In this process, methyl heptenone is dissolved in 75% alcohol and undergoes reduction with activated aluminum in the presence of methylamine (B109427) to yield isometheptene.

Another established method for producing the racemic base is through reductive amination using the Borch procedure. This synthesis involves reacting 6-methyl-5-hepten-2-one (B42903) with methylamine and a reducing agent like sodium cyanoborohydride to form the secondary amine, Isometheptene. The resulting racemic amine can then be reacted with maleic acid to form Isometheptene Maleate.

Stereoselective Synthesis of Isometheptene Enantiomers

The development of methods to synthesize specific enantiomers is a significant advancement in the chemistry of this compound. Stereoselective synthesis allows for the production of the desired (R)- or (S)-isomer directly, bypassing the need for chiral resolution of a racemic mixture.

A patented method describes the stereoselective synthesis of (R)-Isometheptene starting from a chiral precursor, (R)-6-Methyl-hept-5-en-2-ol. The key steps of this synthesis are:

Formation of a Mesylate: The chiral alcohol, (R)-6-Methyl-hept-5-en-2-ol, is reacted with methanesulfonyl chloride to convert the hydroxyl group into a good leaving group, forming (R)-methanesulfonic acid 1,5-dimethyl-hex-4-enyl ester.

Nucleophilic Substitution: The resulting mesylate undergoes a nucleophilic substitution reaction with methylamine. The methylamine displaces the mesylate group, yielding the target enantiomer, (R)-Isometheptene, with inversion of stereochemistry not being a factor at the chiral center in this specific reaction pathway.

This approach provides a direct route to the enantiomerically pure form of Isometheptene, which is crucial for investigating its specific biological activities without interference from the other enantiomer.

Formation of this compound Salt

This compound is a chemical salt formed from the reaction of two constituent molecules: isometheptene and maleic acid. cymitquimica.com Isometheptene, with the chemical formula C9H19N, is a secondary aliphatic amine, which gives it basic properties. wikipedia.orghmdb.ca Maleic acid (C4H4O4) is a dicarboxylic acid, which provides the acidic component. cymitquimica.com

The formation of this compound is a classic acid-base neutralization reaction. In this process, the basic amino group (-NH) of the isometheptene molecule accepts a proton (H+) from one of the carboxylic acid groups (-COOH) of maleic acid. This proton transfer results in the formation of a positively charged ammonium (B1175870) cation from the isometheptene and a negatively charged maleate anion. The two ions are then held together by electrostatic attraction, forming the this compound salt. cymitquimica.com

The synthesis of the salt is typically achieved by reacting isometheptene, a secondary amino compound, with maleic acid. chemicalbook.com One documented laboratory method involves preparing the isometheptene free base and then converting it to the maleate salt, yielding a product with a melting point of 109-110°C. cdnsciencepub.com The process can be reversed; the free base of isometheptene can be recovered from an aqueous solution of the maleate salt by making the solution alkaline. cdnsciencepub.com The resulting salt has the combined chemical formula C9H19N·C4H4O4. cymitquimica.com

Table 1: Chemical Properties of this compound Constituents An interactive table detailing the properties of the molecules involved in the salt formation.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | Role in Salt Formation |

| Isometheptene | C9H19N | 141.258 | Base |

| Maleic Acid | C4H4O4 | 116.07 | Acid |

| This compound | C9H19N·C4H4O4 | 257.33 | Salt |

Enzymatic or Microbial Approaches in Maleate Synthesis Research

The industrial production of maleate has traditionally relied on the chemical synthesis from petroleum-derived feedstocks like benzene (B151609) or butane. colab.ws However, significant research has been directed towards developing more sustainable and environmentally friendly biological routes for maleate synthesis, utilizing enzymes and engineered microorganisms.

Microbial Production of Maleate

A key area of research involves engineering metabolic pathways in microorganisms to produce maleate from renewable resources. Scientists have successfully engineered strains of Escherichia coli to synthesize maleate. One approach involved creating a novel biosynthetic pathway by extending the shikimate pathway, allowing for the production of maleate from glycerol. colab.ws Through systematic optimization, including enhancing precursor supply and disrupting competing metabolic pathways, researchers achieved a significant production titer. colab.ws In shake flask experiments, a titer of 2.4 ± 0.1 g/L was reached, and in a fed-batch bioreactor, this was scaled up to produce 14.5 g/L of maleate. colab.ws

Another study also demonstrated the microbial production of maleate using genetically modified E. coli. researchgate.net By constructing a synthetic pathway and utilizing a benzene ring cleavage reaction from an aromatic compound-degrading bacterium, a production of 4.5 g/L of maleate was achieved under fed-batch culture conditions. researchgate.net

**Table 2: Microbial Production of Maleate in Engineered E. coli*** *An interactive table summarizing research findings on the microbial synthesis of maleate.

| Host Organism | Precursor/Pathway | Reported Titer | Reference |

| Escherichia coli | Glycerol / Extended Shikimate Pathway | 14.5 g/L | colab.ws |

| Escherichia coli | Glycerol / Salicylate Intermediate | 4.5 g/L | researchgate.net |

Enzymatic Transformations of Maleate

Beyond direct synthesis, research has also focused on using enzymes to convert maleate into other valuable chemicals.

Isomerization: The enzyme maleate cis-trans isomerase catalyzes the conversion of maleate (the cis-isomer) to fumarate (B1241708) (the trans-isomer). tandfonline.com Studies on this enzyme from Alcaligenes faecalis have shown it plays a critical role in pathways for producing L-aspartic acid from maleate. tandfonline.com The enzyme was purified and characterized, revealing a Michaelis constant (Km) for maleate of 2.8 x 10⁻³ M. tandfonline.com

Hydration: Microorganisms have been screened for their ability to convert maleate into D-malate. nih.gov An Arthrobacter sp. strain was identified that could produce D-malate from maleate with 100% optical purity. nih.gov Under optimized conditions, this microbial reaction yielded 87 g of D-malate per liter. nih.gov The enzyme responsible, maleate hydratase, has been isolated and characterized from organisms like Pseudomonas pseudoalcaligenes. wur.nl

Esterification: Enzymatic methods have been explored for the synthesis of maleate esters, such as dimethyl maleate (DMM). researchgate.net In one study, the esterification of maleic acid with methanol (B129727) was catalyzed by immobilized Candida antarctica lipase (B570770) B. This enzymatic process achieved a maximum conversion of 72.3%. While a chemical catalyst (molybdate sulfuric acid) yielded a higher conversion (87.6%), the immobilized enzyme demonstrated superior reusability and stability over multiple cycles. researchgate.net

CoA-Conjugate Synthesis: The enzymatic synthesis of maleyl-CoA, an important metabolic intermediate, has been studied. nih.govresearchgate.net The reaction, catalyzed by CoA transferase, involves the transfer of Coenzyme A from acetoacetyl-CoA to maleate. researchgate.net Research has shown that the resulting maleyl-CoA is unstable and can react further, highlighting the complexities of enzymatic reactions involving this compound. nih.govresearchgate.net

Pre Clinical Pharmacological Mechanisms and Molecular Interactions of Isometheptene Maleate

Sympathomimetic Activity Research

Isometheptene (B1672259) is classified as an indirect-acting sympathomimetic agent. drugbank.com This classification stems from its ability to elicit physiological responses similar to those produced by the activation of the sympathetic nervous system. wikipedia.orgnih.govdrugbank.com Pharmacological studies have indicated that the sympathomimetic effects of racemic isometheptene can be blocked by both α- and β-adrenergic receptor antagonists, suggesting an interaction with these receptors, either directly or indirectly. google.comgoogle.com

The primary mechanism behind isometheptene's sympathomimetic activity involves its influence on catecholamine neurotransmitters. nih.govdrugbank.com It activates the sympathetic nervous system, leading to the release of epinephrine (B1671497) and norepinephrine (B1679862). wikipedia.orgnih.gov This release results in the activation of smooth muscle, causing vasoconstriction. wikipedia.orgnih.gov This vasoconstrictive effect is the basis for its use in conditions like migraine headaches, where cranial vasodilation is believed to be a contributing factor to pain. google.comgoogle.com

Indirect-Acting Sympathomimetic Mechanisms

Adrenergic Receptor Interaction Research

Isometheptene's pharmacological effects are mediated through its interaction with adrenergic receptors on the cell surface. wikipedia.orgnih.govhmdb.ca This interaction initiates a signal transduction cascade that ultimately leads to smooth muscle contraction. nih.govhmdb.ca

Isometheptene's interaction with alpha-adrenergic receptors is a key aspect of its mechanism of action, leading to vasoconstriction. medtigo.com

Isometheptene is considered an indirect-acting adrenergic receptor agonist. chemsrc.com Its vasoconstrictive properties arise from the activation of the sympathetic nervous system through compounds like epinephrine and norepinephrine, which then interact with cell surface adrenergic receptors. nih.gov This interaction triggers a signaling pathway that increases intracellular calcium, leading to smooth muscle activation and vasoconstriction. nih.govhmdb.ca While DrugBank lists isometheptene as an agonist for the Alpha-1A adrenergic receptor in humans, the broader consensus points towards an indirect action. drugbank.com

Table 1: Investigated Adrenergic Receptor Interactions of Isometheptene

| Receptor Subtype | Type of Interaction Investigated | Outcome of Interaction |

| Alpha-1A Adrenergic Receptor | Agonism | Vasoconstriction nih.govmedtigo.com |

| Alpha-Adrenergic Receptors (general) | Blockade by antagonists | Inhibition of sympathomimetic effects google.comgoogle.com |

| Beta-Adrenergic Receptors (general) | Blockade by antagonists | Inhibition of sympathomimetic effects google.comgoogle.com |

Direct Agonism Investigations

Beta-Adrenergic Receptor Modulatory Research

Research into the individual enantiomers of isometheptene has revealed that (S)-isometheptene is primarily responsible for the more significant vasopressor responses compared to its (R)-counterpart. researchgate.net Specifically, the tachycardic responses induced by (S)-isometheptene were nullified by the administration of propranolol (B1214883), a β-adrenergic receptor blocker. researchgate.net This suggests a modulatory role of the (S)-enantiomer on beta-adrenergic pathways. In contrast, the vascular responses to (R)-isometheptene are considered to be exclusively indirect. nih.gov

Further studies have shown that adrenergic agonists can modulate the number of available beta-adrenergic receptors. nih.gov For instance, infusions of isoproterenol (B85558) and epinephrine in human subjects led to an initial increase followed by a later decrease in the number of β-adrenergic receptor binding sites on mononuclear leukocytes. nih.gov This biphasic modulation suggests a complex regulatory mechanism of beta-adrenergic receptors in response to agonists. nih.gov

Differential Enantiomeric Interactions with Adrenergic Receptors

The two enantiomers of isometheptene, (R)-isometheptene and (S)-isometheptene, exhibit distinct profiles in their interactions with adrenergic receptors. tonixpharma.com Racemic isometheptene's sympathomimetic properties have been linked to its interactions with both α- and β-adrenergic receptors. google.com

(S)-Isometheptene is considered a mixed-acting adrenergic receptor agonist, with both tyramine-like (indirect) actions and minor direct α1-adrenoceptor agonist activity. nih.gov In contrast, (R)-isometheptene is characterized as an indirect-acting adrenergic receptor agonist, primarily exerting its effects through a tyramine-like action. nih.gov This difference in direct receptor agonism contributes to the more pronounced vasopressor effects observed with the (S)-enantiomer. nih.gov

Binding affinity studies have quantified the differential interaction of the enantiomers with adrenergic receptors. For the α-adrenergic receptor, the Ki (inhibition constant) for (R)-isometheptene was found to be 2300 nM, while for (S)-isometheptene, it was 2700 nM. google.com This indicates a slightly higher affinity of the (R)-enantiomer for the α-adrenergic receptor, although both are considered to have relatively low affinity.

Table 1: Differential Enantiomeric Interactions with Adrenergic Receptors

| Enantiomer | Interaction with Adrenergic Receptors |

|---|---|

| (S)-Isometheptene | Mixed-acting agonist (indirect tyramine-like and minor direct α1-adrenoceptor activity). nih.gov |

| (R)-Isometheptene | Indirect-acting agonist (tyramine-like action). nih.gov |

Imidazoline (B1206853) Receptor Research

(R)-Isometheptene Agonism at Imidazoline I1 Receptors

Research has identified (R)-isometheptene as a selective agonist for the imidazoline I1 receptor. tonixpharma.comgoogle.com This enantiomer demonstrates a significantly higher binding affinity for the I1 receptor compared to its (S) counterpart. google.com Specifically, the Ki for (R)-isometheptene at the I1 receptor is 18 nM, while for racemic isometheptene it is 42 nM, and for (S)-isometheptene, it is 1100 nM. tonixpharma.com This high specificity of (R)-isometheptene for the I1 receptor suggests that this interaction is a key component of its pharmacological profile. tonixpharma.com In contrast, the (S)-isomer has no affinity for this receptor. tonixpharma.com The agonism of (R)-isometheptene at I1 receptors is believed to contribute to its potential therapeutic effects. nih.gov

Implications for Central Antinociceptive Pathways Research

The agonistic activity of (R)-isometheptene at imidazoline I1 receptors has significant implications for its role in central antinociceptive (pain-inhibiting) pathways. nih.gov The imidazoline receptor system is known to modulate sympathetic effects. google.com Studies in I1 receptor knockout mice have shown a decreased pain threshold, suggesting the involvement of this receptor in endogenous pain control systems. nih.govtonixpharma.com

The central antinociceptive properties of imidazoline agonists are a key area of research. nih.gov It is believed that (R)-isometheptene's efficacy may be mediated through these central pathways. google.com While (R)-isometheptene, with its low affinity for α2-adrenoceptors, did not inhibit neurogenic dural vasodilation in one study, it is still thought to possess central antinociceptive properties as an I1 receptor agonist. nih.gov This suggests a potential mechanism of action that is distinct from traditional vasoconstrictor-based migraine treatments.

Cellular and Subcellular Signal Transduction Pathways Research

Intracellular Calcium Mobilization Studies

The vasoconstricting effects of isometheptene are mediated through the activation of the sympathetic nervous system, which involves signal transduction cascades leading to increased intracellular calcium. drugbank.com This process is initiated by the interaction of sympathomimetic compounds with cell surface adrenergic receptors. drugbank.com This interaction triggers the release of intracellular calcium from the sarcoplasmic reticulum via IP3-mediated pathways and enhances calcium entry through sarcolemmal calcium channels. drugbank.com The subsequent rise in intracellular calcium complexes with calmodulin, activating myosin light chain kinase and stimulating muscle contraction. drugbank.com

While direct studies on isometheptene maleate (B1232345) and intracellular calcium mobilization are limited, research on related compounds and receptor systems provides insight. For instance, studies on G-protein coupled receptors (GPCRs), which include adrenergic and imidazoline receptors, often utilize intracellular calcium mobilization as a readout for receptor activation. nih.gov The activation of the Gαq/11 subclass of G-proteins stimulates phospholipase Cβ, leading to the generation of inositol-1,4,5-trisphosphate (IP3), which in turn binds to IP3-gated calcium channels on the endoplasmic reticulum, causing the release of stored calcium. nih.gov This fundamental pathway is a common mechanism for signal transduction in response to various agonists. pancreapedia.org

Myosin Light Chain Kinase Activation Pathways

Isometheptene is categorized as a sympathomimetic amine, and its pharmacological effects, particularly vasoconstriction, are rooted in its ability to activate the sympathetic nervous system. drugbank.comwikipedia.org The mechanism of action involves a series of molecular events that culminate in the activation of Myosin Light Chain Kinase (MLCK), a key enzyme in smooth muscle contraction. drugbank.comnih.gov

The process is initiated by Isometheptene's interaction with cell surface adrenergic receptors, which triggers a signal transduction cascade. drugbank.comnih.gov This cascade leads to a significant increase in the concentration of intracellular calcium ions (Ca2+). The elevation of intracellular Ca2+ is achieved through two primary routes: release from the sarcoplasmic reticulum via inositol (B14025) trisphosphate (IP3) mediated channels and enhanced entry of calcium across the sarcolemma (the cell membrane of muscle cells) through calcium channels. drugbank.comnih.gov

Once the intracellular calcium levels rise, the calcium ions bind to calmodulin, a calcium-binding messenger protein. nih.gov This Ca2+-calmodulin complex then binds to and activates Myosin Light Chain Kinase. drugbank.comnih.gov The activation of MLCK is a critical step, as this enzyme is directly responsible for phosphorylating the regulatory light chain of myosin, which is the molecular trigger for muscle contraction. nih.govnih.gov

| Pathway Component | Role in MLCK Activation |

| Isometheptene | Initiates the process by activating the sympathetic nervous system. drugbank.comwikipedia.org |

| Adrenergic Receptors | Cell surface receptors that bind Isometheptene, starting a signal cascade. drugbank.comnih.gov |

| Intracellular Calcium (Ca2+) | Levels increase due to the signal cascade, acting as a second messenger. nih.gov |

| Calmodulin | Binds with Ca2+ to form an active complex. drugbank.comnih.gov |

| Ca2+-Calmodulin Complex | Binds to and activates Myosin Light Chain Kinase (MLCK). nih.gov |

| Myosin Light Chain Kinase (MLCK) | Activated enzyme that phosphorylates myosin, leading to contraction. nih.gov |

Cross-Bridge Cycling Modulation Research

The activation of Myosin Light Chain Kinase (MLCK) by the Ca2+-calmodulin complex is the pivotal event that modulates the interaction between actin and myosin filaments in smooth muscle. nih.gov Research into muscle physiology has established that the phosphorylation of the myosin light chain by MLCK directly stimulates cross-bridge cycling. drugbank.comnih.gov

Cross-bridge cycling is the molecular process underlying muscle contraction, where the "heads" of myosin filaments attach to actin filaments and pivot, pulling the actin filaments and causing the muscle to shorten. The phosphorylation of myosin's regulatory light chain allows actin to activate the myosin ATPase, which provides the energy for the cross-bridge to cycle and generate force. nih.gov

Therefore, Isometheptene's mechanism of action directly influences this process. By triggering the pathway that leads to MLCK activation, Isometheptene effectively initiates the cascade that results in the phosphorylation of myosin and the subsequent stimulation of cross-bridge cycling, leading to smooth muscle contraction and vasoconstriction. drugbank.comnih.gov The entire process is a regulated cycle; once the stimulus is removed, intracellular calcium levels are returned to baseline by pumps, leading to the dephosphorylation of myosin and muscle relaxation. nih.gov

Smooth Muscle Pharmacological Investigations

Direct Vasoconstrictive Properties in Isolated Tissues

Investigations using isolated human tissue have been conducted to characterize the direct vasoconstrictive effects of Isometheptene. In a study utilizing segments of various human blood vessels, the enantiomers of Isometheptene, (R)- and (S)-isometheptene, were examined. nih.govnih.gov The results showed that the enantiomers did not elicit significant contraction in most of the isolated human blood vessels tested, which included the proximal and distal coronary arteries and the saphenous vein. nih.govnih.gov

A modest contractile response was observed only in the human middle meningeal artery, and only when the compounds were administered at the highest concentration (100 μM). nih.govnih.gov This suggests that the direct vasoconstrictive properties of Isometheptene on isolated human vascular tissue are limited and may be specific to certain vascular beds.

Comparative Effects on Cranial vs. Peripheral Vasculature in Pre-clinical Models

Pre-clinical research has focused on comparing the vascular effects of Isometheptene on cranial and peripheral blood vessels, which is particularly relevant to its use in headache treatment where cranial vasoconstriction is a proposed mechanism of action. google.com

A key study directly compared the effects of Isometheptene enantiomers on the human middle meningeal artery (a cranial vessel) against peripheral vessels like the human coronary artery and saphenous vein. nih.govnih.gov The findings revealed a significant difference in response. The Isometheptene enantiomers failed to produce any constriction in the human coronary artery, demonstrating a favorable peripheral vascular profile. nih.govnih.gov In contrast, a weak constriction was noted in the cranial middle meningeal artery, but only at high concentrations. nih.gov

In vivo studies in rat models provided further comparative data. It was observed that (S)-isometheptene induced more potent vasopressor responses systemically compared to (R)-isometheptene. nih.gov These findings from preclinical models suggest a degree of selectivity in Isometheptene's vasoconstrictive action, with more pronounced effects on certain vascular beds over others and a relatively safe profile concerning coronary artery constriction. nih.govnih.gov

| Vessel Type | Tissue Origin | Observed Effect of Isometheptene Enantiomers | Citation |

| Cranial Vasculature | Human Middle Meningeal Artery | No significant contraction, except at the highest concentration (100 μM). | nih.govnih.gov |

| Peripheral Vasculature | Human Coronary Artery | Failed to induce constriction. | nih.govnih.gov |

| Peripheral Vasculature | Human Saphenous Vein | No significant contraction. | nih.govnih.gov |

| Systemic (in vivo) | Rat model | (S)-isometheptene induced more pronounced vasopressor responses than (R)-isometheptene. | nih.gov |

Antispasmodic Action on Visceral Smooth Muscle in Historical Research

Historically, Isometheptene has been recognized for its role in treating painful spasms. drugbank.com Its classification within the Anatomical Therapeutic Chemical (ATC) system is under "Other drugs for functional gastrointestinal disorders," which implies an action on the visceral smooth muscle of the gastrointestinal tract. nih.gov

The antispasmodic effect is used symptomatically to treat cramping and discomfort that arises from various conditions affecting smooth muscles in the gastrointestinal, biliary, or genitourinary tracts. nih.gov The mechanism of antispasmodic drugs can be varied, but they generally function as smooth muscle relaxants. nih.gov These can be broadly classified into neurotropic (acting on nerve supply, often anticholinergic) and musculotropic (acting directly on the muscle cell). semanticscholar.org Musculotropic agents, often called direct spasmolytics, are capable of inhibiting smooth muscle contractions induced by various stimuli. semanticscholar.org

Pre Clinical Metabolism and Metabolite Identification Research

Metabolic Pathways of Isometheptene (B1672259) in Animal Models

Research in rat models has been pivotal in elucidating the metabolic pathways of Isometheptene. The primary route of metabolism involves the oxidation of the isobutenyl group, a key structural feature of the molecule.

The principal metabolic transformation that Isometheptene undergoes in rats is allylic monohydroxylation. cdnsciencepub.com This reaction targets the methyl groups of the isobutenyl moiety. cdnsciencepub.com This oxidative process is a common metabolic pathway for compounds containing allylic structures and is a crucial first step in the biotransformation of Isometheptene. The oxidation is stereoselective, leading to the formation of specific stereoisomeric alcohol metabolites. cdnsciencepub.com

Following oral administration in rats, Isometheptene is metabolized into several key compounds that are excreted in the urine. The predominant metabolite identified is an alcohol derivative, a product of the aforementioned allylic hydroxylation. nih.govgoogle.comgoogle.com

In addition to the primary metabolite, other minor metabolites have also been detected. nih.govgoogle.comgoogle.com In humans, besides the parent drug, two metabolites have been found in urine after oral administration. nih.govmedkoo.com One of these minor metabolites can be converted to heptaminol (B132716) under acidic conditions, which are sometimes used in sample preparation for analytical testing. nih.gov Another identified human metabolite is N-desmethyl-Isometheptene. google.comgoogle.com

The relative abundance of these metabolites provides insight into the primary metabolic clearance pathways for the drug. In rat urine, the metabolites were found in an approximate ratio of 80% for the major trans isomer and 20% for the minor cis isomer. cdnsciencepub.com

Table 1: Identified Metabolites of Isometheptene

| Metabolite Name | Species | Status |

| trans-2-methyl-6-methylamino-2-hepten-1-ol | Rat, Human | Major |

| cis-2-methyl-6-methylamino-2-hepten-1-ol | Rat | Minor |

| N-desmethyl-Isometheptene | Human | Minor |

| Heptaminol (from in vitro conversion) | Human | Minor |

Allylic Monohydroxylation of the Isobutenyl Group

Stereochemical Characterization of Metabolites

The stereochemistry of metabolites is a critical aspect of drug metabolism studies, as different stereoisomers can exhibit distinct pharmacological and toxicological properties.

The major metabolite of Isometheptene found in rat urine has been definitively identified and stereochemically characterized as trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.govgoogle.comgoogle.commedkoo.com The structural confirmation was achieved by comparing the properties of its N-acetate derivative with a synthetically prepared authentic sample. nih.govresearchgate.net The synthesis of this reference standard was accomplished through a stereospecific trans-allylic hydroxylation of isometheptene acetate (B1210297) using selenium dioxide. nih.govresearchgate.net

A minor urinary metabolite in the rat has been identified as the cis-isomer, cis-2-methyl-6-methylamino-2-hepten-1-ol. nih.govgoogle.comgoogle.commedkoo.com The synthesis of both the trans and cis metabolites has been successfully achieved, allowing for their unequivocal identification and characterization. cdnsciencepub.comcdnsciencepub.comcapes.gov.br

Trans-2-methyl-6-methylamino-2-hepten-1-ol

Analytical Methodologies for Metabolite Profiling in Pre-clinical Studies

A range of analytical techniques is employed for the separation, detection, and identification of drug metabolites in pre-clinical studies. These methods are essential for creating a comprehensive metabolite profile.

For Isometheptene, gas chromatography-mass spectrometry (GC-MS) has been a cornerstone technique. nih.govmedkoo.com It has been used to analyze both underivatized urinary extracts and their N-acetate derivatives to identify the major and minor metabolites. nih.govresearchgate.netresearchgate.net This powerful combination allows for the separation of complex mixtures and provides detailed structural information based on mass fragmentation patterns.

In addition to GC-MS, other chromatographic techniques such as high-performance liquid chromatography (HPLC) are fundamental in metabolite profiling. researchgate.net These methods, often coupled with mass spectrometry (LC-MS), are standard in modern drug metabolism studies for their high sensitivity and specificity in quantifying and identifying metabolites in biological matrices. google.compharmaron.comwuxiapptec.com

Table 2: Analytical Techniques in Isometheptene Metabolite Research

| Analytical Technique | Application |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and structural elucidation of urinary metabolites and their derivatives. nih.govnih.govmedkoo.com |

| High-Performance Liquid Chromatography (HPLC) | Separation of metabolites from biological samples. researchgate.net |

| Mass Spectrometry (MS) | Detection and structural characterization of metabolites. nih.govnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Used in the structural confirmation of synthesized metabolite standards. researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established analytical method used for the separation, identification, and quantification of volatile and semi-volatile compounds. In pre-clinical drug metabolism studies, GC-MS is instrumental in identifying metabolites by separating them from the biological matrix and providing detailed mass spectra for structural elucidation.

Pre-clinical research on isometheptene metabolism in animal models has utilized GC-MS to identify key urinary metabolites. In one significant study involving rats, GC-MS analysis of urine samples led to the identification of a major and a minor metabolite. nih.gov The primary metabolite was identified as trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov A minor urinary metabolite was also detected and identified as the cis-isomer, cis-2-Methyl-6-methylamino-2-hepten-1-ol. nih.gov The structural confirmation of these metabolites was achieved by comparing the GC-MS properties of their N-acetate derivatives with those of authentic, synthesized reference compounds. nih.gov This methodology, involving analysis of both the underivatized compounds and their derivatives, provides a high degree of confidence in the structural assignments. nih.gov

While not pre-clinical, related studies in humans have also demonstrated the utility of GC-MS. After oral administration, isometheptene and two metabolites were detected in human urine, with the parent drug's excretion level determined using GC-MS. nih.gov It was also noted that under acidic conditions used in certain screening procedures, a minor metabolite of isometheptene could be converted to heptaminol in vitro. nih.govresearchgate.net

Table 1: Pre-clinical Isometheptene Metabolites Identified by GC-MS in Rat Urine

| Metabolite Type | Metabolite Name | Study Finding | Source |

|---|---|---|---|

| Major Metabolite | trans-2-methyl-6-methylamino-2-hepten-1-ol | Identified as the major urinary metabolite in rats. Structure confirmed via GC-MS of the underivatized compound and its N-acetate derivative. | nih.gov |

| Minor Metabolite | cis-2-Methyl-6-methylamino-2-hepten-1-ol | Identified as a minor urinary metabolite in rats. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Bioanalysis

Liquid Chromatography-Mass Spectrometry (LC-MS), and particularly its tandem version (LC-MS/MS), is a cornerstone of modern bioanalysis in drug development. chromatographyonline.combioanalysis-zone.com The technique is renowned for its superior sensitivity, specificity, and broad dynamic range, making it the preferred method for quantifying drugs and their metabolites in complex biological matrices such as plasma, blood, and urine. chromatographyonline.comagnopharma.com LC-MS/MS can achieve detection limits at nanomolar (nM) or even picomolar (pM) levels, which is critical for pharmacokinetic studies. chromatographyonline.com

In the context of isometheptene, validated LC-MS/MS methods have been successfully developed for its quantification in human plasma. researchgate.netbrazilianjournals.com.br These methods are essential for bioequivalence studies, which compare the pharmacokinetic profiles of different drug formulations. researchgate.netbrazilianjournals.com.br The fundamental principles of these bioanalytical methods are directly applicable to pre-clinical research. Non-GLP (Good Laboratory Practice) analysis using LC-MS supports pre-clinical studies by providing reliable and reproducible quantitative data for pharmacokinetic and pharmacodynamic assessments. evotec.com

The process of developing a bioanalytical LC-MS method involves optimizing several key components, including the sample preparation technique (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic separation, and mass spectrometric detection. agnopharma.comnih.gov For instance, chromatographic separation is often performed on a reversed-phase column. chromatographyonline.com The mass spectrometer's triple-quadrupole configuration is ideal for quantitative work, where the first quadrupole selects the parent ion, the second acts as a collision cell for fragmentation, and the third selects a specific product ion for detection, a process known as Multiple Reaction Monitoring (MRM). chromatographyonline.comagnopharma.com This high degree of selectivity minimizes interference from endogenous matrix components, ensuring accurate measurement. agnopharma.com

Table 2: Key Features of LC-MS for Bioanalysis in Drug Development

| Feature | Description | Relevance to Pre-clinical Studies | Source |

|---|---|---|---|

| High Sensitivity | Ability to detect and quantify analytes at very low concentrations (nano- to picogram-per-milliliter levels). | Crucial for accurately defining the pharmacokinetic profile from low doses or in later stages of elimination. | chromatographyonline.comagnopharma.com |

| High Specificity | Utilizes mass-to-charge ratio for detection, often with fragmentation (MS/MS), to distinguish the analyte from other compounds in the matrix. | Ensures that the measurement is only of the drug or its specific metabolite, avoiding interference from endogenous substances. | agnopharma.com |

| Wide Linear Dynamic Range | Can accurately quantify concentrations spanning several orders of magnitude in a single assay. | Allows for the simultaneous measurement of the parent drug at high concentrations and its metabolites at much lower levels. | chromatographyonline.com |

| Robustness & Throughput | Modern systems allow for the rapid analysis of large numbers of samples, often with automated sample preparation. | Facilitates efficient analysis of samples from comprehensive pre-clinical pharmacokinetic and toxicokinetic studies. | bioanalysis-zone.comagnopharma.com |

Advanced Research Methodologies for Investigating Isometheptene Maleate

In Vitro Pharmacological Assay Development

In vitro assays provide a controlled environment to study the direct interactions of isometheptene (B1672259) maleate (B1232345) with specific biological targets, free from the complexities of a whole organism.

Receptor Binding Studies

Receptor binding assays are fundamental in determining the affinity of a compound for specific receptors. For isometheptene, these studies have been pivotal in identifying its primary targets within the sympathetic nervous system. Research indicates that isometheptene's effects are linked to adrenergic receptors. google.com Specifically, studies have investigated its binding affinity for various adrenergic receptor subtypes, such as α1- and α2-adrenoceptors, which are crucial in mediating vasoconstriction. nih.govresearchgate.net

Recent investigations have also explored the binding of isometheptene's enantiomers, (R)-isometheptene and (S)-isometheptene, to different receptors. Notably, (R)-isometheptene has been found to exhibit a significant binding affinity for the imidazoline-1 (I1) receptor, with a higher affinity than its (S)-counterpart. google.com This highlights the stereoselective nature of its interactions.

| Receptor Subtype | Isometheptene Interaction | Implication |

| α-adrenergic receptors | Agonist activity | Vasoconstriction nih.govgoogle.com |

| β-adrenergic receptors | Indirect stimulation | Increased heart rate google.com |

| Imidazoline-1 (I1) receptor | (R)-isometheptene shows higher binding affinity | Potential for targeted therapeutic development google.com |

Isolated Organ Bath Preparations

Isolated organ bath preparations allow for the study of a drug's effect on specific tissues in a controlled physiological solution. dmt.dksomatco.comugobasile.combasicmedicalkey.com This technique is instrumental in observing the functional consequences of receptor binding, such as muscle contraction or relaxation. For isometheptene maleate, tissues like arterial rings (e.g., from cerebral or coronary arteries) are mounted in an organ bath to measure isometric tension. dmt.dk The addition of isometheptene to the bath demonstrates its direct vasoconstrictive effects on vascular smooth muscle. wikipedia.orgdrugbank.com

These preparations are also used to characterize the mechanism of action further. For example, by pre-treating the tissue with specific receptor antagonists, researchers can identify which receptors are involved in isometheptene's effects. Studies have utilized this method to confirm the role of α-adrenergic receptors in mediating the vasoconstriction induced by isometheptene. researchgate.net

Cellular Assays for Signal Transduction Analysis

Cellular assays are employed to dissect the intracellular signaling pathways activated by isometheptene following receptor binding. Once isometheptene binds to adrenergic receptors on the cell surface, it triggers a cascade of intracellular events. nih.govdrugbank.com These assays can measure changes in second messengers, such as intracellular calcium (Ca2+) and inositol (B14025) triphosphate (IP3). nih.gov

The interaction of isometheptene with α1-adrenergic receptors is known to activate the Gq protein-coupled signaling pathway. drugbank.com This leads to the activation of phospholipase C, which in turn generates IP3 and diacylglycerol (DAG). IP3 stimulates the release of calcium from intracellular stores like the sarcoplasmic reticulum, and DAG activates protein kinase C. nih.gov The resulting increase in intracellular calcium concentration is a key step in smooth muscle contraction. drugbank.com Cellular assays, often using fluorescent dyes that respond to calcium concentration changes, allow for the real-time visualization and quantification of these signaling events.

In Vivo Pre-clinical Animal Models

In vivo models are indispensable for understanding the integrated physiological and pharmacological effects of a drug in a living organism. creative-biolabs.com

Rodent Models in Pharmacodynamic Investigations (e.g., Pithed Rat Model)

Rodent models, particularly rats, are widely used in pharmacodynamic studies of isometheptene. nih.govresearchgate.netnih.gov The pithed rat model is a classic and valuable preparation for cardiovascular research. nih.goveur.nl In this model, the central nervous system is destroyed, eliminating reflex autonomic regulation and allowing for the direct assessment of a drug's effects on the cardiovascular system. nih.govresearchgate.net

In pithed rats, intravenous administration of isometheptene has been shown to cause dose-dependent increases in diastolic blood pressure and heart rate. nih.govresearchgate.net These studies have further elucidated the dual mechanism of isometheptene: a direct action on α1-adrenoceptors causing vasoconstriction and an indirect, tyramine-like action that releases endogenous noradrenaline from sympathetic nerve endings. nih.govresearchgate.net The use of specific antagonists in this model has confirmed these mechanisms. For instance, the vasopressor effects of (S)-isometheptene were significantly diminished by prazosin (B1663645) (an α1-adrenoceptor antagonist), while the tachycardic effects were abolished by propranolol (B1214883) (a β-adrenoceptor antagonist) and reserpine (B192253) (which depletes catecholamine stores). nih.gov

| Experimental Model | Key Finding | Reference |

| Pithed Rat | Isometheptene produces dose-dependent increases in heart rate and diastolic blood pressure. | researchgate.net |

| Pithed Rat with Prazosin | Vasopressor responses to (S)-isometheptene were nearly abolished. | nih.gov |

| Pithed Rat with Propranolol | Tachycardic responses to (S)-isometheptene were abolished. | nih.gov |

| Pithed Rat with Reserpine | Tachycardic responses to (S)-isometheptene were abolished, and vasopressor responses were attenuated. | nih.gov |

Large Animal Models for Translational Pharmacology Research

While rodent models provide foundational knowledge, large animal models such as dogs and pigs are often used in translational research due to their physiological and anatomical similarities to humans. nih.govnih.gov These models are particularly important for assessing the cardiovascular effects of drugs in a more clinically relevant context. nih.gov

Studies in anesthetized dogs have complemented findings from rat models, demonstrating that isometheptene racemate acts as a dual-acting sympathomimetic agent. nih.govresearchgate.net In these larger animals, researchers can investigate more complex parameters, such as regional blood flow. For example, studies have shown that isometheptene can decrease blood flow in the external carotid artery, an effect mediated by α2A/2C-adrenoceptors. nih.govresearchgate.net The use of large animal models is crucial for predicting the potential systemic vascular effects and for bridging the gap between preclinical findings and clinical applications. eur.nlnih.gov

Models for Studying Neurovascular System Interactions (e.g., Rat Dural Vasodilation)

The investigation of isometheptene's role in neurovascular interactions, particularly in the context of migraine pathophysiology, has utilized specialized animal models. These models are crucial for examining the drug's effects on dural blood vessels and trigeminal nerve pathways, which are believed to be key components in migraine headaches.

One of the prominent in vivo models is the rat closed cranial window model , which allows for the direct observation of dural vasodilation. nih.gov This model is considered highly predictive for the antimigraine action of various compounds. nih.gov Research employing this model has explored the effects of racemic isometheptene and its individual enantiomers, (R)- and (S)-isometheptene, on neurogenic dural vasodilation. nih.govnih.gov Studies have shown that neither the racemic form nor the individual enantiomers significantly reduced the dural vasodilation induced by electrical stimulation or by the administration of calcitonin gene-related peptide (CGRP), a key molecule in migraine attacks. nih.govresearchgate.net This suggests that isometheptene's mechanism of action may not involve the inhibition of CGRP-mediated vasodilation at the dural level. nih.govnih.gov

Other relevant models include the inflammatory soup (IS) and spontaneous trigeminal allodynia (STA) rat models, which represent aspects of chronic migraine. tonixpharma.com The IS model involves repeated dural infusions of an inflammatory mixture to induce chronic trigeminal sensitivity. tonixpharma.com The STA model uses a specific rat colony that naturally exhibits primary headache symptoms. tonixpharma.com In these models, the (R)-isomer of isometheptene was found to significantly decrease trigeminal sensitivity, whereas the (S)-isomer had no effect. tonixpharma.com These findings point towards the (R)-enantiomer as the primary contributor to the therapeutic effects observed with racemic isometheptene in these specific pain models. tonixpharma.com

Table 1: Findings from Neurovascular Interaction Models

| Model | Compound Tested | Key Findings | Reference |

|---|---|---|---|

| Rat Closed Cranial Window (Dural Vasodilation) | (RS)-Isometheptene, (R)-Isometheptene, (S)-Isometheptene | Did not reduce dural vasodilation evoked by electrical stimulation, capsaicin, or exogenous CGRP. | nih.gov |

| Inflammatory Soup (IS) Rat Model | (R)-Isometheptene | Significantly increased trigeminal sensory thresholds, indicating reduced sensitivity. | tonixpharma.com |

| Inflammatory Soup (IS) Rat Model | (S)-Isometheptene | No effect on trigeminal sensitivity. | tonixpharma.com |

| Spontaneous Trigeminal Allodynia (STA) Rat Model | (R)-Isometheptene | Significantly increased trigeminal sensory thresholds. | tonixpharma.com |

| Spontaneous Trigeminal Allodynia (STA) Rat Model | (S)-Isometheptene | No impact on trigeminal sensitivity. | tonixpharma.com |

Advanced Analytical Chemistry Techniques in Research

Chromatographic-Mass Spectrometric Applications in Animal Studies

Advanced analytical techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for studying the pharmacokinetics and metabolism of isometheptene in animal models. google.comgoogle.com These methods allow for the sensitive and specific detection and quantification of the parent drug and its metabolites in biological matrices such as urine and plasma. nih.govresearchgate.netbrazilianjournals.com.br

In one study using rats, GC-MS analysis of urine samples after administration of racemic isometheptene led to the identification of its major and minor metabolites. nih.gov The primary urinary metabolite was identified as trans-2-methyl-6-methylamino-2-hepten-1-ol. nih.gov A minor metabolite, cis-2-methyl-6-methylamino-2-hepten-1-ol, was also detected. nih.gov The structural confirmation of these metabolites was achieved by comparing their mass spectra and chromatographic properties with those of synthesized authentic samples. nih.gov

LC-MS/MS methods have also been developed and validated for the simultaneous quantification of isometheptene and other compounds in plasma. brazilianjournals.com.br These highly sensitive methods are crucial for bioequivalence and pharmacokinetic studies, enabling detailed characterization of the drug's absorption and elimination profiles in animal models. tonixpharma.combrazilianjournals.com.br For instance, an isomer-specific LC-MS method was used to study the pharmacokinetics of racemic and (R)-isometheptene in rats. tonixpharma.com

Table 2: Isometheptene Metabolites Identified in Rat Studies

| Metabolite | Metabolite Type | Analytical Method | Reference |

|---|---|---|---|

| trans-2-methyl-6-methylamino-2-hepten-1-ol | Major | GC-MS | nih.gov |

| cis-2-methyl-6-methylamino-2-hepten-1-ol | Minor | GC-MS | nih.gov |

Stereoisomer Separation and Quantification Methods

Isometheptene is a chiral compound, existing as a racemic mixture of (R)- and (S)-enantiomers. nih.govtonixpharma.com Because enantiomers can have different pharmacological and toxicological profiles, methods for their separation and individual quantification are critical. tonixpharma.comspringermedizin.de Enantiomers have identical physical properties in an achiral environment, making their separation difficult with standard chromatographic techniques. libretexts.orgchromforum.org

A common strategy for resolving enantiomers is to react the racemic mixture with an enantiomerically pure chiral reagent. libretexts.org This reaction creates a mixture of diastereomers, which have different physical properties and can be separated by techniques like crystallization or chromatography. libretexts.org After separation, the chiral reagent can be removed to yield the pure, individual enantiomers. libretexts.org Patents related to isometheptene describe its separation and purification into its (S)- and (R)-enantiomers. google.comgoogle.com

For analytical purposes, chiral derivatizing agents can be used to convert the enantiomers into diastereomeric derivatives that can be separated and quantified using achiral chromatography, such as GC-MS. researchgate.netdiva-portal.org For example, α-methoxy-α-(trifluoromethyl)phenylacetyl chloride is a chiral derivatizing agent used for the separation of amine enantiomers. researchgate.net Furthermore, specialized chiral chromatography columns are designed to directly separate enantiomers without prior derivatization. Isomer-specific LC-MS methods have been successfully applied to quantify (R)- and (S)-isometheptene in pharmacokinetic studies in rats. tonixpharma.com

Computational and In Silico Research Methodologies

Molecular Docking and Dynamics Simulations

Computational methods such as molecular docking and molecular dynamics (MD) simulations provide powerful tools for investigating the interactions between small molecules like isometheptene and their biological targets at an atomic level. nih.gov

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. bvsalud.org This helps in understanding the binding mode and can be used to screen virtual libraries of compounds for potential biological activity. researchgate.net For isometheptene, docking studies can elucidate how its enantiomers might interact differently with receptors, such as imidazoline (B1206853) or adrenergic receptors, potentially explaining their distinct pharmacological profiles. springermedizin.degoogle.com

Molecular dynamics (MD) simulations build upon docking results by simulating the movements of atoms in the ligand-receptor complex over time. mdpi.com This provides insights into the stability of the binding, conformational changes in the protein upon ligand binding, and the energetics of the interaction. nih.govresearchgate.net For example, MD simulations were used in a study that screened several compounds, including isometheptene, as potential ligands for the SARS-CoV-2 spike protein. mdpi.com Such simulations can reveal how a ligand stabilizes or alters the conformation of its target protein. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. nih.govmdpi.com The fundamental principle is that the structural properties of a molecule determine its activity. By developing a mathematical model, QSAR can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study involves several steps:

Data Set Collection: A series of compounds with known biological activities (e.g., receptor binding affinity, enzyme inhibition) is compiled.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules (e.g., steric, electronic, hydrophobic properties), are calculated. googleapis.com

Model Development: Statistical methods, such as partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity. nih.gov

Model Validation: The model's predictive power is rigorously tested using internal and external validation sets of compounds. nih.gov

For isometheptene and related sympathomimetic amines, QSAR models could be developed to understand which structural features are most important for their vasoconstrictive activity or receptor binding affinity. drugbank.comwikipedia.org By analyzing the contributions of different molecular fields (e.g., steric, electrostatic), a QSAR model could guide the design of new analogues with potentially improved activity or a more desirable side-effect profile. mdpi.com

Future Directions in Fundamental Isometheptene Maleate Research

Elucidation of Remaining Uncharacterized Molecular Targets

While the sympathomimetic actions of isometheptene (B1672259) are well-established, contributing to its vasoconstrictive properties, a complete picture of its molecular interactions remains under investigation. wikipedia.orgdrugbank.com Future research will likely focus on identifying and characterizing additional molecular targets to provide a more comprehensive understanding of its pharmacological profile.

Recent studies have highlighted the interaction of isometheptene with imidazoline (B1206853) receptors. Specifically, racemic isometheptene demonstrates high-affinity binding to the I1-imidazoline receptor (I1-R). eur.nlnih.gov This suggests that the I1-R, in addition to adrenergic receptors, could play a role in its therapeutic effects. eur.nlnih.gov Further investigation into the downstream signaling pathways activated by isometheptene binding to I1-R is a crucial next step. A patent for an isometheptene isomer indicates that the (R)-enantiomer is a selective ligand for I1 receptor sites. google.com

The pursuit of uncharacterized molecular targets will likely involve broad screening assays against a panel of receptors, enzymes, ion channels, and transporters. google.com Such studies could uncover novel interactions that may explain aspects of isometheptene's effects that are not fully accounted for by its known adrenergic and imidazoline receptor activity.

Advanced Stereochemical Pharmacological Investigations

Isometheptene is a chiral molecule, existing as (R)- and (S)-enantiomers. eur.nlnih.gov Emerging research indicates that these enantiomers possess distinct pharmacological properties, a critical area for future detailed investigation.

A study investigating the cardiovascular effects of the individual enantiomers in pithed rats revealed significant differences. eur.nlnih.gov While both enantiomers were equipotent in increasing heart rate through a tyramine-like action, the (S)-isometheptene produced more pronounced vasopressor responses. eur.nl This difference is attributed to a mixed sympathomimetic action for the (S)-enantiomer, involving both a tyramine-like effect and direct stimulation of α1-adrenoceptors. eur.nlnih.gov In contrast, the (R)-enantiomer appears to act exclusively through a tyramine-like mechanism. eur.nlnih.gov

Future research should continue to dissect the stereochemical pharmacology of isometheptene. This includes in-depth studies on the specific receptor subtypes each enantiomer interacts with, their functional consequences at the cellular level, and how these differences translate to in vivo effects in various biological systems. Such investigations are vital for potentially developing enantiomer-specific therapeutic applications.

Development of Novel Pre-clinical Research Models for Specific Biological Systems

To further elucidate the mechanisms of isometheptene, the development and utilization of more sophisticated and specific pre-clinical research models are essential. While existing models like the pithed rat have been invaluable for studying cardiovascular effects, new models are needed to explore its actions in other relevant biological systems. eur.nlnih.govnih.gov

Given isometheptene's use in headache treatment, developing and employing advanced animal models of migraine and tension-type headaches is a priority. nih.govnih.gov These models, which can be induced by chemical triggers like nitroglycerin or inflammatory agents, can help to mimic the complex pathophysiology of these conditions, including aspects like cortical spreading depression and trigeminal nerve activation. nih.govresearchgate.net Such models would allow for a more nuanced investigation of how isometheptene and its individual enantiomers modulate these pathological processes.

Integration of Omics Technologies in Mechanistic Research

The application of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—represents a powerful future direction for isometheptene research. frontiersin.orgteknoscienze.com These high-throughput approaches can provide an unbiased, system-wide view of the molecular changes induced by isometheptene, helping to uncover its mechanisms of action and identify novel biomarkers of its effects. frontiersin.orgnih.gov

By analyzing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues exposed to isometheptene, researchers can construct detailed maps of the signaling pathways and regulatory networks it modulates. frontiersin.orgresearchgate.net This can help to identify not only the primary targets but also the downstream effector molecules and cellular processes that are impacted. frontiersin.org

For instance, applying these technologies to relevant cell culture or animal models could reveal how isometheptene affects the expression of genes and proteins involved in vascular tone, neurotransmission, and inflammation. frontiersin.orgnih.gov This could provide novel insights into its therapeutic effects in conditions like migraine. The integration of data from multiple omics platforms can offer a more holistic understanding of the biological response to isometheptene, moving beyond a single-target perspective. teknoscienze.com

Exploration of New Synthetic Pathways and Derivatives for Research Applications

Future fundamental research will also benefit from the exploration of novel synthetic pathways and the creation of new derivatives of isometheptene. cdnsciencepub.comresearchgate.net The development of more efficient and stereoselective synthetic routes is crucial for producing pure enantiomers of isometheptene for detailed pharmacological studies. google.com

Patents describe methods for the synthesis, separation, and purification of racemic isometheptene and its enantiomers. google.comgoogle.com Further refinement of these processes, potentially utilizing advanced catalytic methods, could improve yield and purity, facilitating more precise research.

Moreover, the synthesis of novel isometheptene derivatives could be a valuable tool for structure-activity relationship (SAR) studies. By systematically modifying the chemical structure of isometheptene—for example, by altering substituents on the aliphatic chain or the amine group—researchers can probe the specific molecular features required for interaction with its various targets. This can help to design more potent and selective research compounds. The synthesis and characterization of metabolites, such as trans-2-methyl-6-methylamino-2-hepten-1-ol, have already provided insights into its biotransformation and can guide the design of new derivatives with altered pharmacokinetic properties. cdnsciencepub.comresearchgate.netnih.gov These new chemical entities would be invaluable for dissecting the complex pharmacology of isometheptene.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.